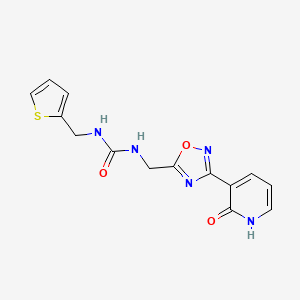

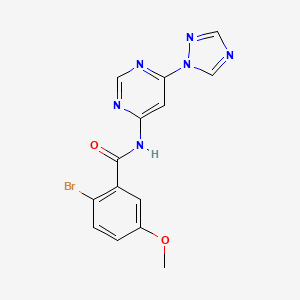

5-(3,4-dichlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It includes the reagents, conditions, and techniques used in each step of the synthesis .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be done using various spectroscopic methods like NMR, IR, UV-Vis, etc .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, the conditions under which it reacts, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, etc .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Research conducted by Kaya et al. (2016) explored the corrosion inhibition performances of thiazole and thiadiazole derivatives against corrosion of iron. Using density functional theory (DFT) calculations and molecular dynamics simulations, they investigated the interactions between these molecules and a metal surface, finding that these compounds could effectively inhibit corrosion, a property that may extend to 5-(3,4-dichlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine. This suggests potential applications in protecting metal surfaces from corrosion in industrial settings (Kaya et al., 2016).

Molecular Structure and Electronic Properties

Another study by Kerru et al. (2019) reported on the structure and electronic properties of a similar thiadiazole compound, characterized by spectroscopic techniques and X-ray diffraction. They also performed DFT calculations to correlate structural features with electronic properties, which could inform the design of materials with desired electronic or optical characteristics. Such insights could be relevant for understanding the properties of this compound in the context of material science or pharmaceutical research (Kerru et al., 2019).

Synthesis and Application in Antimicrobial Agents

Research on the synthesis of thiadiazole derivatives by Ling (2007) highlights the process of creating Schiff bases from thiazol-2-amine compounds. These bases were characterized and assessed for their structures, laying groundwork for further chemical modifications and applications, such as developing new antimicrobial agents. This could imply similar pathways for synthesizing and applying this compound in antimicrobial research (Ling, 2007).

Antiviral and Antimicrobial Activities

Chen et al. (2010) synthesized thiadiazole sulfonamide derivatives and evaluated their antiviral activity against the tobacco mosaic virus, demonstrating the potential of thiadiazole derivatives in developing antiviral agents. This suggests that similar compounds, including this compound, could be explored for antiviral applications (Chen et al., 2010).

Insecticidal Activity

Ismail et al. (2021) focused on the synthesis of thiadiazole and thiadiazolo[3,2-a]pyrimidine derivatives, evaluating their insecticidal activity against the cotton leafworm. Their findings suggest that such derivatives can be potent insecticidal agents, hinting at possible applications for this compound in pest control (Ismail et al., 2021).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(3,4-dichlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2FN2S/c16-12-6-1-9(7-13(12)17)14-8-19-15(21-14)20-11-4-2-10(18)3-5-11/h1-8H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRBRVFIVBWWNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=C(S2)C3=CC(=C(C=C3)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-[(1-cyanocyclopropyl)carbamoyl]furan-3-carboxylate](/img/structure/B2732040.png)

![5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2732044.png)

![2-{4-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2732046.png)

![4-(1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(4-fluorobenzyl)benzamide](/img/structure/B2732048.png)

![3-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2732053.png)

![5,6-dimethyl-7-[(oxolan-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2732054.png)

![Methyl 2-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate](/img/structure/B2732061.png)